molecular formula C6H5Cl2NO B1318872 (3,5-Dichloropyridin-2-yl)methanol CAS No. 275383-87-4

(3,5-Dichloropyridin-2-yl)methanol

Cat. No.: B1318872
CAS No.: 275383-87-4
M. Wt: 178.01 g/mol
InChI Key: UJLNNNMWIMJFIW-UHFFFAOYSA-N
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Description

(3,5-Dichloropyridin-2-yl)methanol (CAS 275383-87-4) is a versatile pyridine-based chemical intermediate with significant utility in medicinal chemistry, agrochemical development, and materials science. This compound is characterized by a methanol functional group attached to a 3,5-dichloropyridin-2-yl ring system, a structure that serves as a privileged scaffold for constructing more complex molecules. Its primary research value lies in its role as a key synthetic precursor. The dichloropyridyl moiety provides a robust, electron-deficient aromatic system, while the hydroxymethyl group can be readily functionalized or used in conjugation reactions. This makes it a valuable building block for heterocyclic chemistry, enabling the synthesis of various fused-ring structures with potential bioactivity. In pharmaceutical research, such pyridine derivatives are frequently explored for their potential as bioactive agents. A prominent application demonstrated in recent scientific literature is its use in the synthesis of innovative catalysts. Specifically, this compound and related analogues have been utilized to construct second-generation manganese(III) porphyrins bearing 3,5-dichloropyridyl units . These metalloporphyrins act as highly efficient homogeneous and heterogeneous biomimetic catalysts, effectively mimicking cytochrome P450 enzymes for the epoxidation of alkenes, such as cyclooctene and styrene, using environmentally benign oxidants like hydrogen peroxide . The electron-withdrawing nature of the chlorine atoms on the pyridyl ring enhances the stability and catalytic performance of these porphyrin complexes against oxidative degradation. Furthermore, the 3,5-dichloropyridine core is a recognized scaffold in agrochemical research. Patents disclose that derivatives of this structure are key intermediates in the synthesis of novel pyrazole amide compounds investigated for their insecticidal activity against resistant pests . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

(3,5-dichloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLNNNMWIMJFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590475
Record name (3,5-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275383-87-4
Record name (3,5-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: 3,5-Dichloropyridine

The synthesis of (3,5-Dichloropyridin-2-yl)methanol typically begins with the preparation of 3,5-dichloropyridine, which serves as the key intermediate. A patented process describes the selective reduction of higher chlorinated pyridines such as 2,3,5-trichloropyridine using zinc metal in the presence of acidic compounds and protic solvents (e.g., water, sec-butanol) at temperatures between 50-120°C. This reaction yields 3,5-dichloropyridine with high purity and good yield (~87.3%) after steam distillation and purification steps.

Step Reagents/Conditions Outcome
React 2,3,5-trichloropyridine with Zn metal Acidic medium (acetic acid), water, 95°C, 1 hour 3,5-Dichloropyridine (87.3% yield)

Introduction of the Hydroxymethyl Group

The key transformation to obtain this compound involves the hydroxymethylation of 3,5-dichloropyridine at the 2-position. Although direct literature on this exact step is limited, analogous methods for related dichloropyridinyl methanols suggest the following approaches:

  • Formaldehyde Addition in Basic Medium: Reacting 3,5-dichloropyridine with formaldehyde under basic conditions (e.g., sodium hydroxide or other bases) facilitates nucleophilic substitution at the 2-position, introducing the hydroxymethyl group. This method is supported by similar syntheses of (4,5-dichloropyridin-2-yl)methanol, where formaldehyde reacts with dichloropyridine derivatives to yield the corresponding hydroxymethyl compounds.

  • Reduction of 2-Formyl-3,5-dichloropyridine: An alternative route involves first synthesizing 2-formyl-3,5-dichloropyridine via selective formylation, followed by reduction of the aldehyde group to the hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Method Reagents/Conditions Notes
Hydroxymethylation with formaldehyde 3,5-Dichloropyridine + formaldehyde + base Direct substitution at 2-position
Reduction of 2-formyl intermediate 2-Formyl-3,5-dichloropyridine + NaBH4 or LiAlH4 Two-step process, higher control over purity

Stock Solution Preparation and Solubility Data

For practical applications and further research, this compound is prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water. The following table summarizes the preparation volumes for different molarities and masses, which is critical for formulation and biological testing:

Mass of Compound 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 mg 5.6173 1.1235 0.5617
5 mg 28.0867 5.6173 2.8087
10 mg 56.1735 11.2347 5.6173

Preparation notes emphasize the importance of sequential solvent addition and ensuring clarity of solution before proceeding to the next solvent to avoid precipitation.

Summary of Preparation Methods

Preparation Step Description Reference
Synthesis of 3,5-dichloropyridine Reduction of 2,3,5-trichloropyridine with zinc in acidic protic solvent at 95°C
Hydroxymethylation Reaction of 3,5-dichloropyridine with formaldehyde under basic conditions
Reduction of aldehyde intermediate Reduction of 2-formyl-3,5-dichloropyridine with NaBH4 or LiAlH4
Purification Extraction with organic solvents, drying, and evaporation under reduced pressure
Stock solution preparation Dissolution in DMSO and co-solvents with controlled volumes for biological applications

Research Findings and Considerations

  • The presence of chlorine atoms at the 3 and 5 positions influences the reactivity of the pyridine ring, favoring substitution at the 2-position due to electronic effects.

  • The hydroxymethyl group enhances solubility in polar solvents, facilitating further chemical modifications or biological testing.

  • Safety data indicate that halogenated pyridine derivatives require careful handling due to potential toxicity and environmental impact.

  • Industrial scale-up of the initial dichloropyridine intermediate synthesis has been demonstrated with high yield and purity, indicating feasibility for commercial production.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

(3,5-Dichloropyridin-2-yl)methanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (3,5-Dichloropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the chlorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyridine methanol derivatives and their distinguishing features:

Compound Name Substituents Similarity Score Key Structural Differences Potential Applications
(3,5-Dichloropyridin-2-yl)methanol Cl at 3,5; -CH₂OH at 2 1.00 (Reference) High electronegativity due to Cl atoms Agrochemical intermediates, pharmaceuticals
(5-Bromo-3-chloropyridin-2-yl)methanol Br at 5; Cl at 3; -CH₂OH at 2 0.82 Larger halogen (Br) increases molecular weight Halogenated drug candidates
(5-Iodopyridin-3-yl)methanol I at 5; -CH₂OH at 3 N/A Iodine substitution alters electronic properties Radiolabeling or imaging agents
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Cl at 3,6; OCH₃ at 5; -CH₂OH at 2 N/A Methoxy group enhances lipophilicity Herbicides or fungicides
(3,5-Dimethylpyridin-2-yl)methanol CH₃ at 3,5; -CH₂OH at 2 0.95 Methyl groups reduce polarity Solubility modifiers in formulations

Notes:

  • Halogen Effects : Chlorine and bromine substituents increase electrophilicity, making these compounds reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methoxy and Methyl Groups: Methoxy substituents (e.g., in (3,6-Dichloro-5-methoxypyridin-2-yl)methanol) improve membrane permeability in bioactive molecules, while methyl groups reduce reactivity but enhance stability .

Key Reaction Insights :

  • Chlorine atoms in this compound facilitate nucleophilic aromatic substitution, whereas bromine in its analogues may enable transition metal-catalyzed couplings .
  • Methanol derivatives with electron-donating groups (e.g., -OCH₃, -CH₃) exhibit reduced reactivity compared to halogenated counterparts .

Biological Activity

(3,5-Dichloropyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with two chlorine substituents and a hydroxymethyl group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites on these targets, while the chlorine atoms enhance binding affinity through hydrophobic interactions. This dual interaction mechanism modulates the activity of various biological pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease.

Enzyme Inhibition Type IC50 Value
AcetylcholinesteraseReversible45 nM

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Microorganism Activity Concentration
E. coliInhibitory100 µg/mL
S. aureusModerate inhibition50 µg/mL

Case Studies

  • Inhibition of Acetylcholinesterase
    • A study conducted on the inhibition of AChE revealed that this compound could significantly enhance acetylcholine levels by inhibiting AChE activity. This property was assessed using Ellman's method, which measures the rate of hydrolysis of acetylcholine.
  • Antimicrobial Screening
    • In a series of antimicrobial assays, this compound was tested against several pathogens. Results indicated that it exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Applications in Research and Industry

The compound serves multiple roles across different fields:

  • Medicinal Chemistry: Used as a precursor in synthesizing pharmaceuticals targeting neurological disorders.
  • Agricultural Chemistry: Investigated for potential use as an agrochemical due to its antimicrobial properties.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
2-Chloropyridin-3-ylmethanolOne chlorine atomLimited enzyme inhibition
3,5-DichloropyridineLacks hydroxymethyl groupLess reactive
4-Chloro-2-pyridinecarboxylic acid methyl esterDifferent functional group arrangementVaries in biological activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3,5-Dichloropyridin-2-yl)methanol, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of derivatives like (R)-N-[(Benzothiophene-5-yl)methyl]-2-[(3,5-dichloropyridin-2-yl)oxy]butanamide, coupling reactions between pyridine derivatives and alcohols/amines under reflux conditions (e.g., methanol as solvent, 4-hour reflux) yield products with ~45–74% purity. Key steps include purification via column chromatography (using gradients like 1:1 hexane:ethyl acetate) and recrystallization from dichloromethane .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use thin-layer chromatography (TLC) with solvent systems like 4:1 hexane:ethyl acetate (Rf ≈ 0.38) to monitor reaction progress. Melting point analysis (e.g., 87–90°C for intermediates) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) are critical for structural confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves stereochemistry .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the reactivity and biological activity of this compound compared to its analogs?

  • Methodological Answer : Chlorine at the 3- and 5-positions enhances electrophilic reactivity and steric effects, as shown by a similarity index of 0.89 compared to bromine-substituted analogs (index 0.82). Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., replacing Cl with Br or methoxy groups) and assess bioactivity via assays like T3SS-mediated secretion inhibition in Pseudomonas aeruginosa. Data from such studies reveal that dichloro-substituted derivatives exhibit superior antimicrobial activity .

Q. What strategies are recommended for resolving contradictions in experimental data when determining the crystal structure of this compound derivatives?

  • Methodological Answer : Contradictions in crystallographic data (e.g., bond length discrepancies) can arise from twinning or poor diffraction quality. Use SHELXL for iterative refinement, applying restraints for disordered regions. Validate results against high-resolution datasets (>1.0 Å) and cross-check with spectroscopic data. For ambiguous cases, employ density functional theory (DFT) calculations to predict plausible geometries .

Q. How can researchers design SAR studies for this compound derivatives to explore their potential as antimicrobial agents?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with halogen (Br, I), alkyl (methyl), or electron-withdrawing (NO2) groups at positions 3, 5, or 6.
  • Step 2 : Evaluate antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-negative pathogens.
  • Step 3 : Correlate substituent effects with bioactivity using QSAR models. For example, derivatives with dual Cl substitution show enhanced activity due to increased lipophilicity and target binding .

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